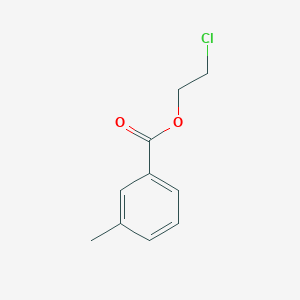

2-Chloroethyl 3-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6639-18-5 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-chloroethyl 3-methylbenzoate |

InChI |

InChI=1S/C10H11ClO2/c1-8-3-2-4-9(7-8)10(12)13-6-5-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

AQYGUKUFDLTLIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloroethyl 3 Methylbenzoate and Structural Analogues

Direct Esterification Protocols

Direct esterification remains a fundamental approach for the synthesis of 2-chloroethyl 3-methylbenzoate (B1238549). Various methods have been developed to facilitate this transformation, each with distinct advantages in terms of reaction conditions, efficiency, and substrate scope.

Cesium Carbonate-Mediated Esterification from Acyl Chlorides and Halohydrocarbons

The reaction of acyl chlorides with halohydrocarbons in the presence of a suitable base is a common strategy for ester synthesis. While specific studies on the cesium carbonate-mediated synthesis of 2-chloroethyl 3-methylbenzoate are not extensively detailed in the literature, the use of cesium carbonate as a base in related reactions is documented. For instance, a patent for the synthesis of 2-chlorosulfonyl-3-methyl benzoate (B1203000) mentions the use of cesium carbonate as one of several possible bases in the reaction of 3-methyl-2-nitrobenzoic acid methyl ester with benzyl (B1604629) isothiourea hydrochloride. mdpi.com This suggests its potential utility in promoting the esterification between 3-methylbenzoyl chloride and 2-chloroethanol (B45725), where it would serve to neutralize the hydrogen chloride byproduct.

The general mechanism would involve the deprotonation of 2-chloroethanol by cesium carbonate to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The relatively high solubility of cesium carbonate in some organic solvents compared to other inorganic bases can be advantageous in facilitating a homogeneous reaction environment.

Synthesis via Reaction of Carboxylic Acids with Dichloroethane Derivatives

A direct and atom-economical approach involves the reaction of a carboxylic acid with a dichloroalkane. Research has demonstrated the successful synthesis of 2-chloroethyl benzoates through the reaction of carboxylic acids with 1,2-dichloroethane (B1671644). nih.gov This method can be applied to the synthesis of this compound from 3-methylbenzoic acid and 1,2-dichloroethane. The reaction proceeds under mild conditions and can afford good to excellent yields of the desired ester. nih.gov

This transformation is typically catalyzed by a strong acid, which protonates the carboxylic acid, enhancing its electrophilicity for attack by one of the chlorine atoms of 1,2-dichloroethane, or proceeds via an intermediate activated by a coupling agent. The use of 1,2-dichloroethane as both a reactant and a solvent can also be explored to drive the reaction equilibrium towards the product.

Optimized Conditions and Reagent Screening for Ester Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often screened include temperature, catalyst concentration, and the molar ratio of reactants. Studies on the esterification of fatty acids have shown that temperature and the ratio of alcohol to acid have a significant influence on the reaction conversion. researchgate.net

For the synthesis of this compound from 3-methylbenzoic acid and 2-chloroethanol, a systematic screening of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and dehydrating agents or the use of techniques to remove water (e.g., azeotropic distillation with a Dean-Stark apparatus) would be essential to drive the Fischer-Speier esterification towards completion. The choice of solvent can also play a critical role, with non-polar solvents often favored for azeotropic water removal.

A study on the isomerization of fatty acid methyl esters highlights the importance of optimizing parameters such as temperature, pressure, and co-catalyst concentration to achieve high conversion rates. researchgate.net While focused on a different reaction, the principles of systematic optimization are broadly applicable.

The table below illustrates a hypothetical optimization study for the esterification of 3-methylbenzoic acid with 2-chloroethanol, based on common variables in esterification reactions.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H₂SO₄ | 1 | 80 | 12 | 65 |

| 2 | H₂SO₄ | 5 | 80 | 12 | 80 |

| 3 | H₂SO₄ | 5 | 100 | 8 | 92 |

| 4 | p-TSA | 5 | 100 | 8 | 88 |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in esterification reactions. researchgate.netrsc.org The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times compared to conventional heating methods. rsc.orgnih.govresearchgate.net

A general procedure for microwave-assisted esterification involves mixing the carboxylic acid, alcohol, and a catalytic amount of an acid in a sealed microwave-rated vessel and irradiating the mixture at a set temperature for a short period. mdpi.comusm.my For the synthesis of this compound, a mixture of 3-methylbenzoic acid and 2-chloroethanol with a catalyst like N-fluorobenzenesulfonimide (NFSi) could be irradiated in a microwave reactor. mdpi.com Research on microwave-assisted esterification of various benzoic acids has demonstrated the efficiency of this method, with significant reductions in reaction time. mdpi.com

The following table compares a conventional heating method with a potential microwave-assisted method for the synthesis of a benzoate ester, illustrating the typical advantages of MAOS. usm.my

| Method | Heating | Reaction Time | Yield (%) |

| Conventional | Oil Bath | 8 h | 75 |

| Microwave | Irradiation | 15 min | 95 |

Derivatization from Methylbenzoate Precursors

An alternative synthetic route to this compound involves the modification of a pre-existing methylbenzoate structure.

Chlorination Strategies for Alkyl Chains of Methylbenzoates

The selective chlorination of the ethyl group in ethyl 3-methylbenzoate presents a synthetic challenge due to the potential for reaction at other positions, such as the benzylic methyl group or the aromatic ring. However, recent advances in C(sp³)–H bond functionalization offer promising solutions.

A notable method involves the site-selective chlorination of tertiary C(sp³)–H bonds. nih.govescholarship.org While the target molecule contains a primary chloroalkyl group, the principles of radical-mediated chlorination under controlled conditions could potentially be adapted. The development of catalysts that can selectively activate a specific C-H bond in the presence of others is an active area of research. For the chlorination of an ethyl ester, conditions would need to be carefully selected to favor reaction on the ethyl chain over the methyl group on the aromatic ring. This could involve the use of specific directing groups or photocatalytic methods that can differentiate between the electronic environments of the different C-H bonds.

Functionalization of Aromatic Rings in Benzoic Acid Derivatives

The functionalization of the aromatic ring of benzoic acid and its derivatives is a key strategy for creating a diverse range of structural analogues. These reactions allow for the introduction of various substituents onto the benzene (B151609) ring, thereby modifying the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions are commonly employed for this purpose. For instance, the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid typically yields m-nitrobenzoic acid, as the carboxyl group is a meta-directing deactivator. firsthope.co.in Similarly, halogenation can be achieved to introduce halogen atoms at the meta position. firsthope.co.in

More advanced techniques involve transition-metal-catalyzed C-H bond functionalization, which offers a more direct and atom-economical approach. For example, iridium-catalyzed C-H activation has been utilized for the amination of a wide array of benzoic acids with high regioselectivity, specifically at the ortho position to the carboxylic acid group. nih.gov This method is notable for its tolerance of a large number of functional groups, enabling the late-stage functionalization of complex molecules. nih.gov

Another approach involves the use of directing groups to control the regioselectivity of the functionalization. While the carboxylate group inherently directs ortho-functionalization, achieving meta-C-H functionalization has been a significant challenge. researchgate.net Recent developments have seen the use of specialized templates to facilitate meta-C-H olefination and acetoxylation of benzoic acid derivatives catalyzed by palladium. researchgate.net

The introduction of substituents can also be achieved through reactions involving benzoic acid derivatives. For example, using substituted benzoic anhydrides with electron-withdrawing groups can significantly improve reaction rates in certain esterification reactions. tcichemicals.com

The table below summarizes various functionalization reactions on benzoic acid derivatives.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Example |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | meta | m-Nitrobenzoic acid firsthope.co.in |

| Halogenation | Halogen / Lewis Acid | meta | m-Halobenzoic acid firsthope.co.in |

| Amination | Iridium Catalyst / Azide (B81097) | ortho | Ortho-aminated benzoic acid nih.gov |

| Olefination | Palladium Catalyst / Template | meta | Meta-olefinated benzoic acid researchgate.net |

| Acetoxylation | Palladium Catalyst / Template | meta | Meta-acetoxylated benzoic acid researchgate.net |

Multi-Component and Cascade Reaction Pathways for Related Structures

Multi-component reactions (MCRs) and cascade (or domino) reactions have emerged as powerful strategies in organic synthesis for the construction of complex molecules from simple starting materials in a single step. These approaches enhance efficiency by minimizing the number of synthetic steps, purification procedures, and waste generation.

A notable example is the synthesis of N-substituted phthalimides through a rhodium(III)-catalyzed cascade cyclization of benzoic acids and isocyanates. This reaction proceeds via a direct functionalization of the ortho C-H bond, followed by an intramolecular cyclization, offering a highly atom-economical pathway. researchgate.net

In the realm of ester synthesis, a triple cascade reaction involving benzoin (B196080) condensation, oxidative cleavage, and esterification has been developed. This one-pot process can directly produce esters from aldehydes and alkyl halides, utilizing an N-heterocyclic carbene (NHC) precatalyst and sodium hydride under an oxygen atmosphere. researchgate.net

Furthermore, cascade reactions have been employed in the synthesis of various heterocyclic structures that can be related to benzoate derivatives. For instance, a cascade Ugi/Wittig cyclization, a four-component reaction, has been used to synthesize polysubstituted thiazoles. nih.gov Another example is the copper-catalyzed three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) to form isoindolinones. researchgate.net

A patent describes a cascade method for the synthesis of 2-chlorosulfonyl-3-methyl benzoate, a key intermediate for certain herbicides. This process involves the reaction of 2-nitro-3-methyl benzoate with benzyl isothiourea hydrochloride, followed by in-situ oxidation, avoiding the need to isolate and purify the intermediate. google.com

The following table provides examples of multi-component and cascade reactions for the synthesis of structures related to benzoates.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type |

| Cascade Cyclization | Benzoic acids, Isocyanates | Rhodium(III) | N-substituted phthalimides researchgate.net |

| Triple Cascade | Aldehydes, Alkyl halides | NHC precatalyst, NaH, O₂ | Esters researchgate.net |

| Four-Component Cascade | Aldehydes, Isocyano(triphenylphosphoranylidene)acetate, Amines, Thiocarboxylic acids | Triethylamine | Polysubstituted thiazoles nih.gov |

| Three-Component Reaction | 2-Iodobenzoic acids, Alkynylcarboxylic acids, Ammonium acetate | Copper | Isoindolinones researchgate.net |

| Cascade Synthesis | 2-Nitro-3-methyl benzoate, Benzyl isothiourea hydrochloride | - | 2-Chlorosulfonyl-3-methyl benzoate google.com |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for esters and their analogues, aiming to create safer, more sustainable, and efficient processes. A primary focus is the reduction of hazardous waste, often by replacing harmful solvents and reagents.

A significant advancement in ester synthesis is the development of greener catalysts. For instance, Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been shown to be highly effective catalysts for the cross-dehydrogenative coupling (CDC) reactions between arenes and carboxylic acids to produce aryl esters. labmanager.com These catalysts utilize molecular oxygen as the sole oxidant, which is non-toxic and environmentally benign, offering a sustainable alternative to traditional methods that often rely on stoichiometric and hazardous oxidants. labmanager.com

The choice of solvent is another critical aspect of green synthetic design. Traditional Steglich esterification reactions often employ hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Research has demonstrated that acetonitrile (B52724) can serve as a greener and less hazardous solvent for Steglich esterifications, often leading to high yields and purity without the need for extensive column chromatography, thereby minimizing solvent waste. jove.com Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for Steglich-type reactions. rsc.org

The use of reusable catalysts is a cornerstone of green chemistry. Dowex H+, a cation-exchange resin, often used in combination with sodium iodide (NaI), has proven to be an effective and reusable catalyst for the esterification of carboxylic acids and alcohols under relatively mild conditions. acs.orgnih.gov This method is generally high-yielding, energy-efficient, and non-toxic, making it an environmentally friendly approach. nih.gov

The table below highlights some green chemistry approaches in ester synthesis.

| Green Approach | Methodology | Key Advantages | Example Application |

| Greener Catalysts | RhRu bimetallic oxide clusters for Cross-Dehydrogenative Coupling (CDC) | Uses molecular oxygen as oxidant, high atom economy, versatile. labmanager.com | Synthesis of aryl esters. labmanager.com |

| Safer Solvents | Use of acetonitrile or dimethyl carbonate (DMC) in Steglich esterification | Replaces hazardous solvents like DCM and DMF, reduces waste. rsc.orgjove.com | Ester synthesis from carboxylic acids and alcohols. rsc.orgjove.com |

| Reusable Catalysts | Dried Dowex H+ resin with or without NaI | Reusable, energy-efficient, non-toxic, simple procedure. acs.orgnih.gov | Esterification of various carboxylic acids, including sterically hindered ones. acs.orgnih.gov |

Mechanistic Investigations of Chemical Transformations Involving 2 Chloroethyl 3 Methylbenzoate

Elucidation of Esterification Reaction Mechanisms

The formation of 2-Chloroethyl 3-methylbenzoate (B1238549), an ester, can be achieved through several synthetic routes, with the most common being the Fischer esterification and reactions involving more reactive carboxylic acid derivatives. The mechanisms of these transformations are critical to understanding the efficiency and selectivity of the esterification process.

Free Radical Pathways in Ester Formation

While less common for the direct synthesis of esters like 2-Chloroethyl 3-methylbenzoate from a carboxylic acid and an alcohol, free radical pathways can be involved in related transformations. For instance, the generation of carbon-centered free radicals from the reduction of cyclic onium ions derived from chloroethyl compounds has been observed. nih.gov These radicals can then participate in a variety of reactions. In the context of ester formation, it's conceivable that radical-mediated processes could occur under specific conditions, such as photochemical or enzymatic reactions, though this is not the primary route for synthesizing this particular ester.

The interaction of chloroethyl-containing compounds with biological systems, for example, can lead to the formation of free radicals. nih.gov While not a direct synthetic method, this highlights the potential for radical intermediates involving the chloroethyl group.

Nucleophilic Acylation Mechanisms

The most prevalent method for synthesizing this compound involves nucleophilic acyl substitution. This class of reactions encompasses several variations depending on the starting materials and catalysts.

Fischer Esterification: This acid-catalyzed reaction involves the equilibrium between a carboxylic acid (3-methylbenzoic acid) and an alcohol (2-chloroethanol) to form the ester and water. masterorganicchemistry.comyoutube.com The mechanism proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much stronger electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic attack: The alcohol (2-chloroethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group is a good leaving group (water), which is eliminated, reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the neutral ester and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is driven to completion by using an excess of one reactant or by removing water as it is formed. youtube.com

Reaction with Acyl Chlorides: A more reactive approach involves the conversion of 3-methylbenzoic acid to its corresponding acyl chloride, 3-methylbenzoyl chloride. This highly electrophilic compound readily reacts with 2-chloroethanol (B45725) in a nucleophilic acyl substitution reaction. taylorandfrancis.com The mechanism is typically a two-step addition-elimination process:

Nucleophilic addition: The lone pair of electrons on the oxygen of 2-chloroethanol attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of the leaving group: The chloride ion, being an excellent leaving group, is expelled, and the carbon-oxygen double bond is reformed, yielding the final ester product. youtube.comtaylorandfrancis.com

This method is generally faster and not reversible under the reaction conditions.

Mechanisms of Chloroethyl Moiety Reactivity

The chloroethyl group in this compound introduces a site of reactivity separate from the ester functionality. This part of the molecule can undergo its own set of transformations, primarily nucleophilic substitutions and oxidative processes.

Nucleophilic Substitution Processes at the Chloroethyl Group

The carbon atom bonded to the chlorine in the chloroethyl group is electrophilic and susceptible to attack by nucleophiles. This can lead to the displacement of the chloride ion in a nucleophilic substitution reaction (SN2). A variety of nucleophiles can participate in this reaction, leading to a range of derivatives. For example, reaction with a carboxylate could lead to the formation of a different ester via an SN2 pathway. youtube.com

The efficiency of this substitution depends on the strength of the nucleophile, the solvent, and the reaction temperature. The formation of a cyclic onium ion intermediate is also a possibility, which can then be attacked by nucleophiles. nih.gov

Oxidative Transformations of Chloroethyl-Containing Compounds

The chloroethyl group can also be a site for oxidative metabolism. Studies on other chloroethyl-containing compounds have shown that oxidation can occur at this substituent. nih.gov For instance, the metabolism of certain 1-(2-chloroethyl)triazenes by liver microsomes results in the oxidation of the chloroethyl group to yield chloroacetaldehyde. nih.gov This suggests that this compound could potentially undergo similar enzymatic oxidation in biological systems, leading to the formation of 3-methylbenzoyl-containing metabolites and chloroacetaldehyde. This oxidative process is significant as it can lead to the formation of reactive metabolites. nih.gov

Identification of Key Intermediates and Transition States

The definitive elucidation of a reaction mechanism hinges on the identification and characterization of transient species, including reaction intermediates and the even more fleeting transition states. While transition states represent energy maxima on a reaction coordinate, intermediates are short-lived, low-energy valleys. researchgate.net Their detection provides direct evidence for a proposed reaction pathway.

For reactions involving this compound, several types of intermediates can be postulated. In nucleophilic substitution reactions at the chloroethyl group, the reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. This species is not isolable but its structure and energy can be modeled using computational quantum chemistry methods. researchgate.net

In free-radical reactions, such as those initiated by UV light for chlorination, the key intermediates are carbon-centered radicals. google.com For a precursor like methyl 3-methylbenzoate, this would be a benzyl-type radical formed by hydrogen abstraction from the methyl group. These radicals are highly reactive and can be detected in real-time using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Modern analytical techniques, such as high-resolution mass spectrometry, have become powerful tools for detecting and structurally characterizing short-lived reaction intermediates. nih.gov By coupling a reaction vessel directly to a mass spectrometer, it is possible to ionize and analyze transient species as they are formed, providing direct evidence for proposed intermediates in complex reaction cascades. nih.gov For example, in the hydrolysis of the ester group, a tetrahedral intermediate is formed when a nucleophile (like water or a hydroxide (B78521) ion) attacks the carbonyl carbon. While unstable, its existence is a cornerstone of the accepted mechanism for ester hydrolysis.

Computational chemistry offers a complementary approach, allowing for the calculation of the potential energy surface of a reaction. researchgate.net This can reveal the structures and relative energies of reactants, intermediates, transition states, and products, offering a detailed theoretical picture of the reaction pathway. For instance, theoretical studies on the atmospheric degradation of similar chloro-ethers have successfully identified the most favorable reaction pathways by calculating the energy barriers for hydrogen abstraction from different sites on the molecule. researchgate.net

Sophisticated Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Chloroethyl 3-methylbenzoate (B1238549), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons. The aromatic protons of the 3-methylbenzoyl group appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The methyl group protons on the aromatic ring exhibit a singlet, with its chemical shift influenced by its position on the ring.

The ethyl group protons attached to the ester oxygen and the chlorine atom show characteristic triplet signals due to spin-spin coupling with their adjacent methylene (B1212753) protons. The coupling constant, J, quantifies the interaction between neighboring protons and is a key parameter in assigning the signals. libretexts.org The magnitude of the coupling constant, typically in the range of a few Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about the connectivity of the protons. libretexts.org For instance, the reciprocal nature of coupling constants, where Jab equals Jba, is instrumental in confirming which protons are coupled to each other. libretexts.org

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Information

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of 2-Chloroethyl 3-methylbenzoate. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a direct count of the non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization state and its electronic environment. libretexts.org

For this compound, the carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum, typically in the range of 160-170 ppm. libretexts.org The sp²-hybridized carbons of the aromatic ring resonate in the approximate range of 120-140 ppm, with the carbon attached to the methyl group showing a distinct chemical shift. The sp³-hybridized carbons of the chloroethyl group appear at higher fields, with the carbon bonded to the electronegative chlorine atom being deshielded and appearing at a lower field compared to the carbon attached to the ester oxygen. libretexts.org

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the coupling between the two methylene groups of the chloroethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. sdsu.edu The HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, for example, by correlating the triplet signals of the ethyl protons to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. miamioh.edu The high-resolution mass measurement of this ion allows for the determination of the exact molecular formula. miamioh.edu Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation. rsc.org The resulting fragmentation pattern provides valuable structural information by revealing characteristic neutral losses, such as the loss of the chloroethyl group or cleavage of the ester bond. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is ideal for analyzing volatile compounds and complex mixtures. researchgate.net In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components on the GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions, which constitute a unique fingerprint for the compound, allowing for its unambiguous identification. nist.gov

Analysis of Molecular Ion and Characteristic Fragment Ions

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In the electron ionization (EI) mass spectrum of this compound (C₁₀H₁₁ClO₂), the molecular ion (M⁺) peak would be observed. Due to the presence of the chlorine atom, this peak would appear as a pair of peaks: the M⁺ peak corresponding to the ³⁵Cl isotope and an M+2 peak corresponding to the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. The nominal molecular weight is 198 g/mol .

The fragmentation of the molecular ion provides crucial information for structural confirmation. The energetically unstable molecular ion breaks down into smaller, charged fragments. researchgate.net Key fragmentation pathways for this compound would include:

Formation of the 3-methylbenzoyl cation: One of the most prominent peaks in the spectrum would result from the cleavage of the ester bond, leading to the formation of the 3-methylbenzoyl cation at a mass-to-charge ratio (m/z) of 119. This is a common fragmentation pattern for benzoate (B1203000) esters.

Fragments from the chloroethyl group: Cleavage can occur within the chloroethyl chain. Loss of a chloromethyl radical (•CH₂Cl) would lead to a fragment. A significant fragmentation involves the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, if sterically possible, or through other rearrangement processes.

Loss of the entire chloroethyl group: A peak corresponding to the loss of the chloroethyl group (•CH₂CH₂Cl) would result in the 3-methylbenzoate ion.

Cleavage at the C-Cl bond: Loss of a chlorine radical (•Cl) from the molecular ion would produce a peak at m/z 163.

The analysis of these characteristic fragments allows for the unambiguous identification of the different structural components of the molecule.

Table 1: Characteristic Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Corresponding Fragment Ion | Fragmentation Pathway |

| 198/200 | [C₁₀H₁₁³⁵Cl/³⁷ClO₂]⁺ | Molecular Ion (M⁺/M+2) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of •Cl from the molecular ion |

| 119 | [C₈H₇O]⁺ | Cleavage of the O-CH₂ bond to form the 3-methylbenzoyl cation |

| 105 | [C₇H₅O]⁺ | Loss of CH₂ from the 3-methylbenzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement of the toluene (B28343) moiety |

| 63/65 | [C₂H₄³⁵Cl/³⁷Cl]⁺ | Chloroethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. nih.gov The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would appear in the region of 1720-1740 cm⁻¹. This is one of the most identifiable peaks in the spectrum. scispace.com

C-O Stretch: The ester functionality would also show strong C-O stretching vibrations. Typically, two bands are observed: an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1100-1150 cm⁻¹.

Aromatic C=C Stretches: The presence of the benzene ring is confirmed by several medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretches: The C-H bonds of the ethyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.

C-Cl Stretch: A medium to strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The combination of these specific absorption bands provides a molecular "fingerprint" that helps in the positive identification of the compound. nist.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1720-1740 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1300 | C-O Stretch (asymmetric) | Ester |

| 1100-1150 | C-O Stretch (symmetric) | Ester |

| 600-800 | C-Cl Stretch | Alkyl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores—parts of a molecule that absorb light—can be analyzed by this method. researchgate.net In this compound, the primary chromophore is the 3-methylbenzoyl group, where the aromatic ring is conjugated with the carbonyl group of the ester.

The UV-Vis spectrum is expected to show absorptions corresponding to the following electronic transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the substituted benzene ring, these typically result in strong absorption bands. One band, analogous to the primary benzene band, would be expected around 200-240 nm. A second, weaker band, related to the secondary benzene band, would appear at longer wavelengths, likely around 270-290 nm.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl group) to an antibonding π* orbital. These transitions are generally weak in intensity and may appear as a shoulder on the tail of the stronger π → π* band, typically above 300 nm.

The solvent used can influence the position of these absorption maxima (λ_max).

Table 3: Expected UV-Vis Absorption Bands for this compound

| λ_max (nm) (approximate) | Electronic Transition | Chromophore |

| 200-240 | π → π | Conjugated System (Aromatic Ring + C=O) |

| 270-290 | π → π | Conjugated System (Aromatic Ring + C=O) |

| >300 | n → π* | Carbonyl Group (C=O) |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound is achieved by integrating the data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular structure.

The process of integration works as follows:

Mass Spectrometry (MS) establishes the molecular weight (198 g/mol ) and the elemental composition, including the presence of one chlorine atom (from the M⁺/M+2 isotopic pattern). The fragmentation pattern confirms the connectivity, showing the presence of a 3-methylbenzoyl unit (m/z 119) and a chloroethyl group.

Infrared (IR) Spectroscopy confirms the presence of the key functional groups. The strong C=O absorption (~1720-1740 cm⁻¹) and C-O stretches (~1100-1300 cm⁻¹) definitively identify the ester functional group. Bands for aromatic and aliphatic C-H, aromatic C=C, and the C-Cl bond corroborate the structure suggested by the MS data.

Ultraviolet-Visible (UV-Vis) Spectroscopy confirms the presence of the conjugated electronic system. The absorption bands are consistent with the π → π* and n → π* transitions expected for a benzoyl chromophore, further supporting the proposed structure.

By combining these techniques, a detailed and verified structural assignment is made. The MS provides the mass and fragments, the IR identifies the bonds and functional groups, and the UV-Vis characterizes the electronic nature of the molecule.

Correlation of Experimental and Theoretically Predicted Spectroscopic Parameters

In modern structural analysis, experimental spectroscopic data is often correlated with theoretical parameters predicted by quantum computational methods. researchgate.net Density Functional Theory (DFT) is a commonly used method for this purpose. scispace.comnih.gov

For this compound, the process would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). researchgate.net This provides the most stable conformation of the molecule.

Frequency Calculations: Using the optimized geometry, vibrational frequencies (IR spectrum) can be calculated. These theoretical frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve the agreement with experimental data. The calculated spectrum can then be compared with the experimental IR spectrum, aiding in the precise assignment of each vibrational mode. nih.gov

Prediction of Other Spectra: Similarly, NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT, or TD-DFT) can be calculated. researchgate.net

The correlation between the experimental and theoretically predicted spectra serves several purposes:

It provides a more profound validation of the structural assignment.

It allows for the assignment of spectral features that may be ambiguous in the experimental data alone.

It offers insights into the electronic structure, charge distribution, and molecular orbitals of the compound.

A high degree of correlation between the experimental and computed data provides strong confidence in the accuracy of both the experimental measurements and the theoretical model of the molecule.

Chemical Transformations and Derivatization Strategies for 2 Chloroethyl 3 Methylbenzoate

Reactions at the Ester Linkage

The ester functional group is a primary site for chemical modification, allowing for cleavage or conversion into other ester forms through hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Pathways

The ester linkage in 2-Chloroethyl 3-methylbenzoate (B1238549) can be cleaved through both acid- and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating in the presence of a strong acid catalyst (e.g., sulfuric acid) and excess water, the ester undergoes hydrolysis to yield 3-methylbenzoic acid and 2-chloroethanol (B45725). uomustansiriyah.edu.iq This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of the reactants. uomustansiriyah.edu.iq The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Saponification: Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid and the corresponding alcohol. masterorganicchemistry.com Treating 2-Chloroethyl 3-methylbenzoate with a strong base, such as sodium hydroxide (B78521), results in the formation of sodium 3-methylbenzoate and 2-chloroethanol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com

Table 1: Hydrolysis and Saponification Products of this compound

| Reaction | Reagents | Major Products |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 3-Methylbenzoic acid, 2-Chloroethanol |

| Saponification | NaOH(aq), Heat | Sodium 3-methylbenzoate, 2-Chloroethanol |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the chloroethyl group of the ester is exchanged with a different alkyl group from another alcohol, effectively creating a new ester. ucla.edu This reaction can be catalyzed by either acids (like sulfuric acid) or bases, as well as by specific catalysts like titanates or maghemite-ZnO nanoparticles. researchgate.netresearchgate.netacs.org For instance, reacting this compound with an excess of another alcohol, such as butanol, in the presence of a suitable catalyst would yield butyl 3-methylbenzoate and 2-chloroethanol. acs.org The reaction is an equilibrium process, and using the new alcohol as a solvent can drive the reaction to completion. ucla.edu

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product Ester | Reported Yield (%) |

| Benzyl (B1604629) Alcohol | Titanate | Benzyl 3-methylbenzoate | up to 100 acs.org |

| 1-Butanol | Titanate | Butyl 3-methylbenzoate | ~83 acs.org |

| 1-Propanol | Maghemite-ZnO | Propyl 3-methylbenzoate | 83 researchgate.net |

Transformations Involving the Aromatic Ring

The benzene (B151609) ring, with its methyl and ester substituents, is amenable to various transformations, most notably electrophilic aromatic substitution and functionalization of the methyl side-chain.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the benzene ring. Nitration is a classic example, typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the reactive nitronium ion (NO₂⁺) electrophile. youtube.comaiinmr.com

The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. In this compound, the ring is substituted with:

An ester group (-COOR) at position 1, which is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (position 5). youtube.comrsc.org

A methyl group (-CH₃) at position 3, which is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

The directing effects of these two groups are synergistic in some positions and conflicting in others. The activating methyl group will primarily direct the substitution, while the deactivating ester group will slow the reaction down compared to benzene. The most probable sites for mono-nitration are positions 4 and 6 (ortho to the methyl group) and position 2 (ortho to the methyl and meta to the ester). Position 5 is meta to both groups. The steric hindrance and the combined electronic effects will determine the final product ratio. For the related nitration of methyl benzoate (B1203000), yields of methyl 3-nitrobenzoate are reported to be around 75-80%. scienceforums.net

Table 3: Predicted Products of Mono-Nitration of this compound

| Position of Nitration | Product Name |

| 2 | 2-Chloroethyl 3-methyl-2-nitrobenzoate |

| 4 | 2-Chloroethyl 3-methyl-4-nitrobenzoate |

| 6 | 2-Chloroethyl 3-methyl-6-nitrobenzoate |

Side-Chain Functionalization and Chlorination

The methyl group attached to the aromatic ring can undergo functionalization, most commonly through free-radical halogenation. doubtnut.comdoubtnut.com The chlorination of the benzylic side-chain can be achieved using chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or a radical initiator. google.com This reaction proceeds via a radical chain mechanism and is distinct from the electrophilic chlorination of the aromatic ring, which requires a Lewis acid catalyst. google.com

This transformation can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group, yielding 2-Chloroethyl 3-(chloromethyl)benzoate, 2-Chloroethyl 3-(dichloromethyl)benzoate, or 2-Chloroethyl 3-(trichloromethyl)benzoate, respectively. The degree of chlorination can be controlled by the reaction conditions, such as the stoichiometry of the chlorine used. A patent describes a process for the selective photochlorination of an alkyl group on a benzoic acid ester at low temperatures. google.com

Transformations of the Chloroethyl Moiety

The 2-chloroethyl group behaves as a primary alkyl halide and is therefore susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. utexas.edulibretexts.org This provides a pathway to introduce a wide range of functional groups at the end of the ethyl chain. For example, reaction with sodium cyanide would yield 2-cyanoethyl 3-methylbenzoate, while reaction with sodium azide (B81097) would produce 2-azidoethyl 3-methylbenzoate. Hydrolysis of the chloride under appropriate conditions (e.g., with aqueous hydroxide) can lead to the formation of 2-hydroxyethyl 3-methylbenzoate.

Elimination Reactions: In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo an E2 elimination reaction to form vinyl 3-methylbenzoate. libretexts.orglibretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon and the simultaneous departure of the chloride ion, resulting in the formation of a double bond. libretexts.org The elimination of ethylene (B1197577) from a related 2-chloroethyldipropylarsine compound has been observed as a major reaction pathway. rsc.org

Table 4: Potential Transformations of the Chloroethyl Group

| Reaction Type | Reagent/Condition | Product |

| Nucleophilic Substitution (Sₙ2) | NaCN | 2-Cyanoethyl 3-methylbenzoate |

| Nucleophilic Substitution (Sₙ2) | NaN₃ | 2-Azidoethyl 3-methylbenzoate |

| Nucleophilic Substitution (Sₙ2) | NaOH(aq) | 2-Hydroxyethyl 3-methylbenzoate |

| Elimination (E2) | KOtBu (Potassium tert-butoxide) | Vinyl 3-methylbenzoate |

Intramolecular Cyclization Reactions

The structure of this compound, featuring an ester carbonyl group and a terminal alkyl chloride, presents the potential for intramolecular cyclization. This reaction would likely proceed via an initial nucleophilic attack of the carbonyl oxygen onto the carbon bearing the chlorine atom. Such a reaction is often facilitated by a Lewis acid catalyst to activate the carbonyl group and enhance the electrophilicity of the alkyl chloride.

The expected product of such a cyclization would be a five-membered heterocyclic ring, specifically a 1,3-dioxolan-4-one (B8650053) derivative. The reaction would likely require heating to overcome the activation energy barrier.

Plausible Reaction Scheme for Intramolecular Cyclization:

| Reactant | Catalyst | Conditions | Plausible Product |

| This compound | Lewis Acid (e.g., AlCl₃, BF₃) | Heat | 2-(m-tolyl)-1,3-dioxolan-4-one |

It is important to note that the efficiency of this cyclization would be influenced by factors such as the choice of solvent and the specific Lewis acid used.

Nucleophilic Displacement Reactions with Diverse Nucleophiles

The primary chloroalkane moiety in this compound is susceptible to nucleophilic substitution reactions (SN2). A wide array of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized derivatives.

Table of Plausible Nucleophilic Displacement Reactions:

| Nucleophile | Reagent Example | Product Class |

| Amine | Ammonia, Primary/Secondary Amines | 2-Aminoethyl 3-methylbenzoate derivatives |

| Azide | Sodium Azide (NaN₃) | 2-Azidoethyl 3-methylbenzoate |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxyethyl 3-methylbenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxyethyl 3-methylbenzoate |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)ethyl 3-methylbenzoate |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyanoethyl 3-methylbenzoate |

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. The reactivity of the nucleophile will play a significant role in the reaction rate and yield.

Elimination Reactions to Form Vinyl Esters

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2) to form Vinyl 3-methylbenzoate. This reaction involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, followed by the expulsion of the chloride ion.

Commonly used bases for this transformation include potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU). The choice of a bulky base is crucial to favor elimination over substitution.

Plausible Elimination Reaction:

| Reactant | Base | Solvent | Product |

| This compound | Potassium tert-butoxide | Tetrahydrofuran (THF) | Vinyl 3-methylbenzoate |

The formation of the vinyl ester introduces a valuable functional group that can participate in various polymerization and addition reactions.

Synthesis of Structurally Modified Analogues and Related Scaffolds

The chemical handles present in this compound allow for the synthesis of a variety of structurally modified analogues.

Strategies for Analogue Synthesis:

Modification of the Aromatic Ring: The methyl group on the benzene ring can be a site for further functionalization. For instance, benzylic bromination followed by nucleophilic substitution could introduce various groups at this position. Aromatic electrophilic substitution reactions, such as nitration or halogenation, could also be employed, although the directing effects of the ester and methyl groups would need to be considered.

Modification via the Chloroethyl Chain: As detailed in section 6.3.2, the chloroethyl group is a prime site for introducing a wide range of functionalities through nucleophilic displacement.

Synthesis from Modified Precursors: Analogues can also be synthesized by starting with modified precursors. For example, using a different substituted benzoic acid (e.g., 3-methoxybenzoic acid) in the initial esterification with 2-chloroethanol would yield the corresponding substituted 2-chloroethyl benzoate analogue.

Role and Significance As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-Chloroethyl 3-methylbenzoate (B1238549) makes it an adept precursor for constructing intricate molecular architectures. The chloroethyl moiety serves as a key reactive handle, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This capability enables chemists to extend and elaborate the molecular structure, paving the way for the synthesis of complex target molecules.

While direct examples for 2-Chloroethyl 3-methylbenzoate are not extensively documented in public literature, the principle is well-established with analogous compounds. For instance, related chloromethyl derivatives, such as 3-chloromethyl benzoic acid, are known intermediates in the synthesis of pharmaceuticals like Ketoprofen. google.com Similarly, 2-halogenalkylbenzoic acid derivatives are generally regarded as crucial building blocks for creating pharmaceutical agents. google.com The reactivity of the chloroethyl group allows for the covalent attachment of other molecular fragments, a fundamental strategy in the stepwise construction of complex organic compounds. This process often involves the formation of new carbon-carbon or carbon-heteroatom bonds, transforming the initial precursor into a more elaborate intermediate on the path to the final product.

Building Block for Functionalized Aromatic Esters

The structure of this compound is primed for modification, making it an excellent starting point for a variety of functionalized aromatic esters. The chlorine atom on the ethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the synthesis of a library of new esters where the chlorine has been replaced by other functional groups, altering the chemical and physical properties of the molecule.

These transformations can introduce new functionalities that can be used for further reactions or can impart specific desired properties to the final molecule. For example, reaction with an amine could introduce a basic nitrogen atom, which could be useful in creating compounds with specific biological activities or for use as ligands in catalysis.

Table 1: Potential Transformations of this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application Area |

| Amine | Ammonia, Primary/Secondary Amines | Aminoethyl ester | Pharmaceutical synthesis, Ligand design |

| Thiol | Sodium hydrosulfide, Thiols | Thioether | Agrochemicals, Material science |

| Alcohol/Phenol | Sodium alkoxide, Phenoxides | Ether | Fragrances, Specialty chemicals |

| Cyanide | Sodium cyanide | Cyanoethyl ester | Intermediate for carboxylic acids, amines |

| Azide (B81097) | Sodium azide | Azidoethyl ester | Click chemistry, Heterocycle synthesis |

Intermediate in Agrochemical Synthesis (e.g., Herbicides)

The utility of benzoate (B1203000) derivatives as key intermediates is particularly evident in the agrochemical industry. Closely related compounds to this compound are integral to the production of modern pesticides. For example, 2-chloro-3-methylbenzoic acid is a vital intermediate in the synthesis of the new generation insecticide, chlorantraniliprole. patsnap.com

Furthermore, another structural analog, 2-chlorosulfonyl-3-methyl benzoate, serves as a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. google.com This herbicide is valued for its high efficacy against broadleaf and grass weeds in beet fields. google.com The synthesis of these agrochemicals highlights the importance of the substituted benzoate scaffold. While this compound itself is not directly named in these specific synthetic routes, its structural similarity suggests its potential as an alternative precursor or a building block for other novel agrochemical compounds. The synthesis of such complex agrochemicals often involves multi-step processes where intermediates like benzoate esters are crucial. patsnap.com

Table 2: Agrochemicals with Related Benzoate Intermediates

| Agrochemical | Intermediate | Intermediate Class | Application |

| Chlorantraniliprole | 2-Chloro-3-methylbenzoic acid patsnap.com | Carboxylic Acid | Insecticide patsnap.com |

| Triflusulfuron-methyl | 2-Chlorosulfonyl-3-methyl benzoate google.com | Sulfonyl Chloride | Herbicide google.com |

Utility in the Development of New Synthetic Methodologies

Compounds possessing multiple distinct functional groups, such as this compound, are valuable tools for chemists developing new synthetic reactions. The presence of an aromatic ring, an ester, and an alkyl chloride provides a platform to test the selectivity and efficiency of new catalysts and reagents.

A significant challenge in organic synthesis is to perform a reaction on one functional group without affecting others in the same molecule (chemoselectivity). For instance, a newly developed catalyst for carbon-carbon bond formation could be tested on this compound to see if it selectively reacts at the C-Cl bond while leaving the ester and aromatic ring intact. The development of methods for the side-chain chlorination of aromatic esters, for example, relies on the ability to control reaction conditions to target a specific position. google.com Similarly, new methods for esterification or transformations of carboxylic acids are continually being developed, and substrates based on the benzoate structure are often employed. researchgate.net Therefore, molecules like this compound serve as important substrates in the ongoing effort to create more precise and efficient tools for chemical synthesis.

Role in Materials Science Applications (from a synthetic perspective)

From a synthetic standpoint, this compound has potential applications in materials science, primarily due to its capacity to act as a monomer or as a surface modification agent. The reactive chloroethyl group can participate in polymerization reactions. For example, it could be used in polycondensation reactions with diols or diamines to create novel polyesters or polyamides with the 3-methylbenzoyl group as a pendant moiety.

Alternatively, the chloroethyl group provides a means to graft the molecule onto existing polymer backbones or onto the surface of materials like silica (B1680970) or metal oxides. This surface functionalization can be used to alter the properties of the material, for instance, by increasing its hydrophobicity or by introducing a site for further chemical reactions. The use of related compounds like (2-Chloroethyl)trimethylammonium chloride in other contexts demonstrates the utility of the chloroethyl group for creating functional molecules. researchgate.net While specific polymers derived from this compound are not prominent in the literature, its structure is analogous to other monomers used to create specialized polymers and functional materials.

Emerging Research Directions and Methodological Innovations

Development of Enantioselective Synthetic Approaches

The creation of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be dependent on its stereochemistry. While 2-Chloroethyl 3-methylbenzoate (B1238549) itself is not chiral, the principles of enantioselective synthesis become relevant if chiral centers are introduced into the molecule or if it is used as a precursor for chiral derivatives.

One established method for obtaining enantiomerically pure compounds is chiral resolution , where a racemic mixture is separated into its constituent enantiomers. wikipedia.orglibretexts.org This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by techniques like crystallization or chromatography. wikipedia.orglibretexts.org For instance, a racemic carboxylic acid can be resolved using a chiral amine, or a racemic alcohol can be resolved using a chiral carboxylic acid like tartaric acid or mandelic acid. libretexts.org In the context of a chloroethyl ester, chiral resolution could be applied to a precursor alcohol or carboxylic acid before the esterification step. For example, the chiral resolution of 1,2-diarylethanols has been successfully achieved using lipase-catalyzed acylation. organic-chemistry.org

A more advanced and efficient approach is dynamic kinetic resolution (DKR) . In DKR, one enantiomer of a racemic starting material is continuously isomerized to the other enantiomer while the desired enantiomer is selectively reacted. This allows for a theoretical yield of 100% for a single enantiomer, a significant improvement over the 50% maximum yield of classical resolution. organic-chemistry.org The DKR of various aromatic chlorohydrins has been accomplished using a combination of a lipase (B570770) for enantioselective acylation and a ruthenium catalyst for in situ racemization of the starting material, affording chiral chlorohydrin acetates in high yields and enantiomeric excesses. organic-chemistry.org

The table below illustrates the potential of DKR for producing chiral building blocks that could be analogous to precursors for derivatives of 2-Chloroethyl 3-methylbenzoate.

Table 1: Examples of Dynamic Kinetic Resolution of Aromatic Chlorohydrins

| Substrate | Catalyst System | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-chloroethanol | Pseudomonas cepacia lipase (PS-C "Amano" II), Ru catalyst | 4-Chlorophenyl acetate (B1210297) | High | High | organic-chemistry.org |

| 1-(4-Bromophenyl)-2-chloroethanol | Pseudomonas cepacia lipase (PS-C "Amano" II), Ru catalyst | 4-Chlorophenyl acetate | High | High | organic-chemistry.org |

Applications in Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.net These benefits are particularly relevant for esterification reactions, which can be equilibrium-limited and require efficient removal of byproducts like water to achieve high conversions. The synthesis of benzoic acid esters has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for rapid and controlled production. researchgate.netcolab.ws

The table below outlines the general parameters for the continuous flow esterification of benzoic acid, which could be adapted for the synthesis of this compound.

Table 2: General Parameters for Continuous Flow Esterification of Benzoic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Reactor Type | Continuous flow microwave reactor | researchgate.netcolab.ws |

| Reactants | Benzoic acid, Aliphatic alcohols | researchgate.netcolab.ws |

| Catalyst | Recycled esterification catalyst | google.com |

| Mode of Operation | Continuous series of reactions | google.com |

Investigation of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods offer green and powerful alternatives to traditional synthetic transformations, often proceeding under mild conditions without the need for harsh reagents. These techniques rely on the generation of reactive radical intermediates through single-electron transfer processes.

Photoredox catalysis can be employed for the functionalization of C-H bonds and the activation of carbon-halogen bonds. For instance, the photocatalytic arylation of alkenes can be achieved through a cooperative photoredox and atom-transfer catalysis mechanism, leading to the formation of structurally diverse alkyl chlorides. cam.ac.ukresearchgate.net This approach could potentially be used to introduce the 3-methylbenzoyl group onto a chloro-substituted alkene precursor. Furthermore, the direct α-arylation of unactivated ketones with aryl halides has been demonstrated using green-light-mediated photoredox catalysis, showcasing the potential for C-C bond formation under mild conditions. chemrxiv.org

Electrochemical synthesis provides another avenue for novel transformations. The electrochemical carboxylation of arenes with CO2 has been reported as a metal-free, site-selective method for producing carboxylic acids. researchgate.netnih.govchemistryviews.org This could be a potential route to synthesize the 3-methylbenzoic acid precursor. Additionally, electrochemical methods can be used for the synthesis of substituted benzoates and other aromatic compounds. sciopen.com

The following table presents examples of photoredox and electrochemical reactions that could be analogous to transformations involving this compound or its precursors.

Table 3: Examples of Photoredox and Electrochemical Transformations

| Transformation | Methodology | Key Features | Reference |

|---|---|---|---|

| Chloro-arylation of Alkenes | Cooperative Photoredox and Atom-transfer Catalysis | Forms alkyl chlorides from alkenes and diaryliodonium salts. | cam.ac.ukresearchgate.net |

| α-Arylation of Ketones | Green-light-mediated Photoredox Catalysis | Direct C-C bond formation from unactivated ketones and aryl halides. | chemrxiv.org |

| C-H Carboxylation of Arenes | Electrochemical Reduction with CO2 | Metal-free, site-selective synthesis of aromatic carboxylic acids. | researchgate.netnih.govchemistryviews.org |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

For the synthesis of this compound, ML models could be employed to predict the regioselectivity of electrophilic aromatic substitution reactions, ensuring the desired substitution pattern on the benzene (B151609) ring. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net For example, the RegioML model uses machine learning to predict the regioselectivity of electrophilic aromatic substitution with high accuracy. rsc.orgsemanticscholar.orgresearchgate.net

The table below summarizes the potential applications of AI and machine learning in the synthesis of this compound.

Table 4: Applications of AI and Machine Learning in Chemical Synthesis

| Application | AI/ML Technique | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Predicting Regioselectivity | Machine Learning Models (e.g., RegioML) | Ensuring the correct placement of the methyl group on the aromatic ring. | rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net |

| Reaction Condition Optimization | AI-driven platforms | Maximizing yield and purity while minimizing waste. | thieme-connect.comnexocode.com |

| Process Optimization | AI-integrated flow chemistry | Developing efficient and scalable manufacturing processes. | thieme-connect.com |

| New Reaction Discovery | Generative AI models | Identifying novel and more efficient synthetic routes. | pharmafeatures.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.